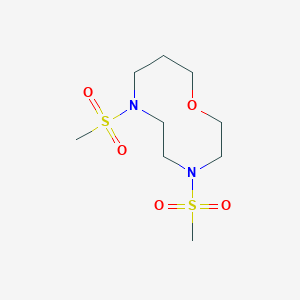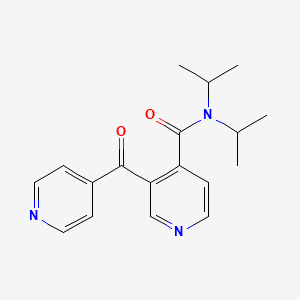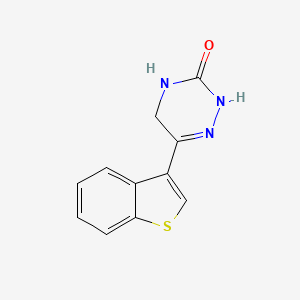
4,7-Di(methanesulfonyl)-1,4,7-oxadiazecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Di(methanesulfonyl)-1,4,7-oxadiazecane is a heterocyclic compound featuring an oxadiazecane ring substituted with methanesulfonyl groups at the 4 and 7 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Di(methanesulfonyl)-1,4,7-oxadiazecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with methanesulfonyl chloride in the presence of a base, such as triethylamine, to facilitate the formation of the oxadiazecane ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 4,7-Di(methanesulfonyl)-1,4,7-oxadiazecane can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazecane ring or the methanesulfonyl groups, leading to different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
4,7-Di(methanesulfonyl)-1,4,7-oxadiazecane has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Its stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 4,7-Di(methanesulfonyl)-1,4,7-oxadiazecane exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The methanesulfonyl groups can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the oxadiazecane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
Benzofuran Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Benzofurazan Derivatives: Known for their reactivity and applications in organic synthesis and materials science.
Methanesulfonyl-Substituted Compounds: These compounds have similar functional groups and can undergo comparable chemical reactions.
Uniqueness: 4,7-Di(methanesulfonyl)-1,4,7-oxadiazecane stands out due to its specific substitution pattern and the presence of both an oxadiazecane ring and methanesulfonyl groups. This unique combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
89990-46-5 |
|---|---|
Formule moléculaire |
C9H20N2O5S2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
4,7-bis(methylsulfonyl)-1,4,7-oxadiazecane |
InChI |
InChI=1S/C9H20N2O5S2/c1-17(12,13)10-4-3-8-16-9-7-11(6-5-10)18(2,14)15/h3-9H2,1-2H3 |
Clé InChI |
FCPUNUKXSMVGDQ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N1CCCOCCN(CC1)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-((E)-2-[4-(Dibutylamino)phenyl]vinyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B14379619.png)

![Acetic acid;bicyclo[4.2.1]nonane-1,6-diol](/img/structure/B14379639.png)
![{2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]phenyl}methanol](/img/structure/B14379640.png)
![2-{[8-(Benzenesulfonyl)-3,7-dimethyloct-6-en-1-yl]oxy}oxane](/img/structure/B14379644.png)
![1-[4-(Hexyloxy)phenyl]-5-methyl-4-phenyl-1H-1,2,3-triazole](/img/structure/B14379648.png)

![2-[4-(4-Ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole](/img/structure/B14379667.png)

![1,1'-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one]](/img/structure/B14379675.png)
![Ethyl 2-[2-(2-nitrophenyl)ethenyl]benzoate](/img/structure/B14379680.png)
![3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid](/img/structure/B14379686.png)

![1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14379693.png)
